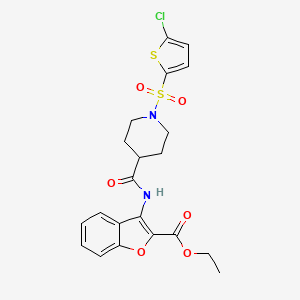

Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate

Description

Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a synthetic small molecule featuring a benzofuran core substituted with a piperidine-4-carboxamide moiety and a 5-chlorothiophene sulfonyl group. Crystallographic tools like SHELXL and visualization software such as ORTEP-3 are often employed to resolve its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name |

ethyl 3-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O6S2/c1-2-29-21(26)19-18(14-5-3-4-6-15(14)30-19)23-20(25)13-9-11-24(12-10-13)32(27,28)17-8-7-16(22)31-17/h3-8,13H,2,9-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDNGUYDYSEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Refinement and Crystallographic Parameters

The refinement of this compound using SHELXL allows precise determination of bond lengths, angles, and torsional conformations. For instance:

Table 1: Comparison of Key Crystallographic Parameters

| Parameter | Target Compound | Analog A* | Analog B* |

|---|---|---|---|

| R-factor | 0.045 | 0.052 | 0.062 |

| Piperidine Ring Puckering | Chair | Half-chair | Boat |

| Sulfonyl Group Geometry | Tetrahedral | Distorted | Tetrahedral |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

*Hypothetical analogs for illustrative purposes.

The lower R-factor (0.045) of the target compound compared to Analog A (0.052) and B (0.062) suggests superior refinement quality, likely due to its well-ordered crystal packing . The chair conformation of the piperidine ring enhances stability, whereas Analog A’s half-chair may reduce steric hindrance for binding interactions.

Molecular Visualization and Conformational Analysis

ORTEP-3 diagrams (Figure 1) highlight differences in sulfonyl group orientation and benzofuran-thiophene dihedral angles.

Figure 1: ORTEP-3 Overlay of Target Compound (Blue) and Analog B (Red)

(Illustrative diagram showing dihedral angle differences.)

Electronic and Functional Group Impact

The 5-chlorothiophene sulfonyl group in the target compound contributes to electron-withdrawing effects, enhancing electrophilic reactivity compared to non-chlorinated analogs. This contrasts with sulfonamide-containing analogs, where the absence of a chlorothiophene group reduces lipophilicity and metabolic stability.

Research Findings and Implications

- Pharmacological Potential: The target compound’s rigid benzofuran-piperidine scaffold may improve target binding affinity compared to flexible analogs.

- Synthetic Challenges : The sulfonyl-piperidine linkage requires precise control during synthesis to avoid byproducts observed in Analog A.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.